

Structure-activity relationship (SAR) studies of 7-substituted furopyridine derivatives

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Compound of Interest

Compound Name: 7-Chlorofuro[3,2-b]pyridine

Cat. No.: B181628

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Substituted Furopyridine Derivatives

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 7-substituted furopyridine derivatives, focusing on their activity as kinase inhibitors and cytotoxic agents. The information is compiled from recent studies to assist researchers, scientists, and drug development professionals in understanding the impact of substitutions at the 7-position on the biological activity of this important heterocyclic scaffold.

Furopyridine Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

A study by Shaban et al. explored a series of pyridine and furopyridine derivatives for their ability to inhibit the CDK2/cyclin A2 enzyme complex. Among the synthesized compounds, a furo[2,3-b]pyridine derivative (Compound 14) showed notable inhibitory activity.^[1]

Data Presentation: CDK2 Inhibition and Cytotoxicity

The following table summarizes the in vitro inhibitory activity of key compounds against CDK2/cyclin A2 and their cytotoxic effects on various human cancer cell lines.^[1]

Compound	Structure	CDK2/cyclin A2 IC ₅₀ (μM)	HCT-116 IC ₅₀ (μM)	MCF-7 IC ₅₀ (μM)	HepG2 IC ₅₀ (μM)	A549 IC ₅₀ (μM)
14	Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate	0.93	41.5	32.7	31.2	40.1
Roscovitine	(Reference)	0.394	-	-	-	-
Doxorubicin	(Reference)	-	40.0	64.8	24.7	58.1

Note: While Compound 14 is not explicitly a "7-substituted" derivative in the context of systematic variation, its furopyridine core is relevant. The data provides a baseline for the activity of this scaffold.

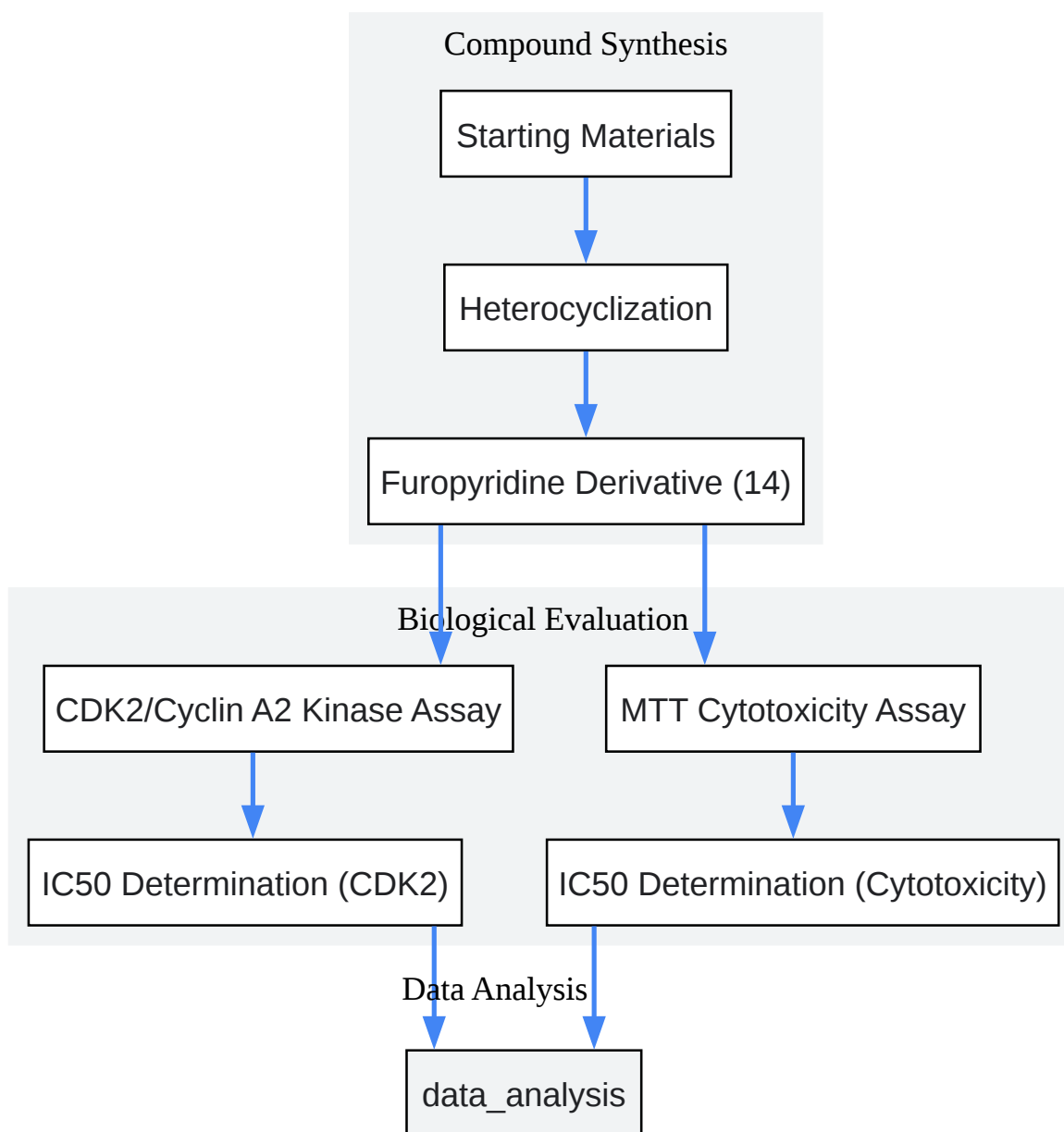
Experimental Protocols

In Vitro CDK2/Cyclin A2 Kinase Assay^[1] The inhibitory activity of the compounds against CDK2/cyclin A2 was determined using the Promega Kinase-Glo Plus luminescence kinase kit. This assay measures the amount of ATP remaining in the solution following the kinase reaction. The luminescent signal is inversely correlated with kinase activity. The percent inhibition was calculated relative to a reference inhibitor, roscovitine, at a concentration of 10 μM.

Cytotoxicity Assay (MTT Assay)^[1] Human cancer cell lines (HCT-116, MCF-7, HepG2, and A549) were seeded in 96-well plates. After 24 hours, cells were treated with various concentrations of the test compounds for 48 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was

measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

Experimental Workflow



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Workflow for Synthesis and Biological Evaluation.

Fuopyridine Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors

A series of fuopyridine (PD) compounds were investigated as inhibitors of wild-type and mutant forms of EGFR, which are implicated in non-small cell lung cancer (NSCLC).[2] The study highlights the importance of the substitution pattern on the fuopyridine core for potent inhibitory activity.

Data Presentation: EGFR Inhibition

The following table presents the IC₅₀ values of selected fuopyridine derivatives against wild-type and mutant EGFR.[3]

Compound	Target Kinase	IC ₅₀ (nM)	Reference Inhibitor	IC ₅₀ (nM)
PD18	Wild-type EGFR	8.38	Erlotinib	>1000
PD56	Wild-type EGFR	12.88	Afatinib	1.95
PD18	L858R/T790M EGFR	10.84	Osimertinib	0.41
PD23	L858R/T790M EGFR	3.23	Erlotinib	>1000
PD56	L858R/T790M EGFR	12.36	Afatinib	1.02

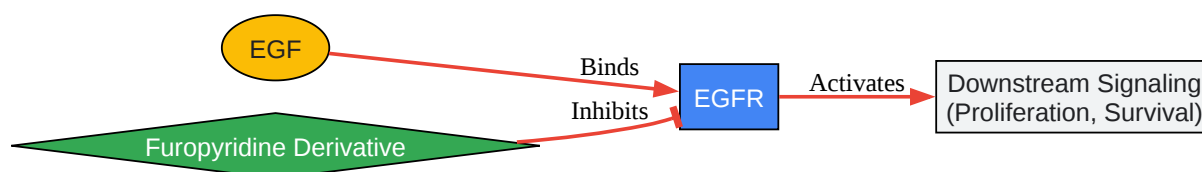
Note: The specific substitutions for the "PD" compounds, including at the 7-position of the furo[2,3-c]pyridine core, are detailed in the source publication.[2] For instance, PD23 is (2,3-Dihydrobenzo[b][4][5]dioxin-6-yl){7-methyl-4-[(4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl]furo[2,3-c]pyridin-2-yl}methanone dihydrochloride.[2]

Experimental Protocols

EGFR Kinase Assay The inhibitory activity of the fuopyridine derivatives against wild-type and mutant EGFR was determined using a kinase activity assay. The assay measures the

phosphorylation of a substrate peptide by the kinase in the presence of ATP. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method, to determine the extent of kinase inhibition by the test compounds. IC₅₀ values are then calculated from dose-response curves.

Signaling Pathway



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EGFR Signaling Pathway Inhibition.

Furo[3,2-c]pyridone Derivatives as Cytotoxic Agents

A recent study focused on the synthesis and cytotoxic evaluation of novel furanopyridone derivatives against esophageal cancer cell lines. The SAR analysis revealed that the nature of the substituent on the pyridone nitrogen plays a crucial role in the observed activity.

Data Presentation: Cytotoxicity of Furanopyridone Derivatives

The table below shows the cytotoxic activity of selected furanopyridone derivatives against KYSE70 and KYSE150 esophageal cancer cell lines.[\[5\]](#)

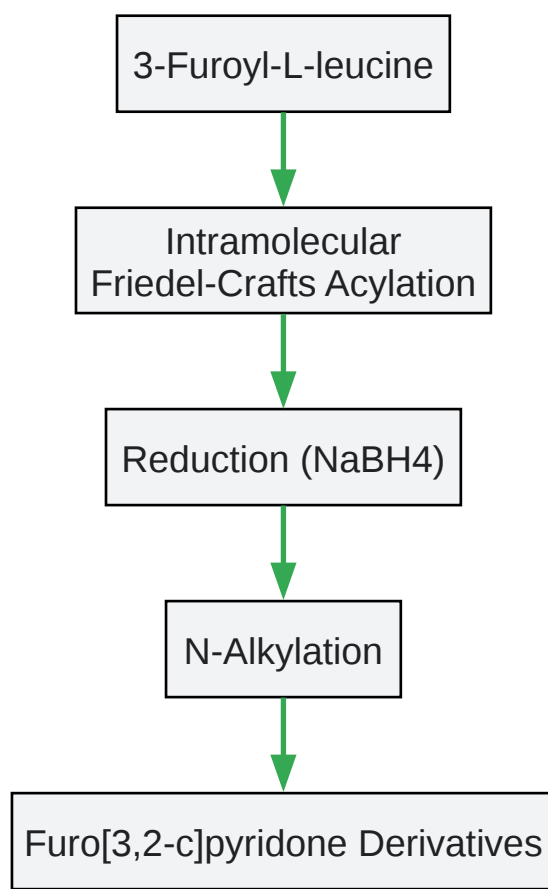
Compound	R-group	KYSE70 IC ₅₀ (µg/mL)	KYSE150 IC ₅₀ (µg/mL)
3b	4-Fluorobenzyl	>40	>40
3e	2,4-Dichlorobenzyl	21.3	35.4
3f	2,6-Dichlorobenzyl	18.7	>40
3i	Naphthylmethyl	15.8	>40
4c	(Structure with C=O at position 7)	0.655 (at 24h)	-

Note: The core structure is a furo[3,2-c]pyridine-4,7-dione, and the substitutions are on the nitrogen at position 6. Compound 4c, with a different core modification, showed the highest potency.^[5]

Experimental Protocols

Synthesis of Furo[3,2-c]pyridine Derivatives^[5] The synthesis started from 3-furoyl-L-leucine, which underwent an intramolecular Friedel-Crafts acylation catalyzed by Eaton's reagent to form the 6-isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione core. This was followed by reduction with NaBH₄. Subsequent N-alkylation with various benzyl halides in the presence of potassium carbonate yielded the final derivatives.

Synthesis Workflow



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General Synthesis of Furo[3,2-c]pyridone Derivatives.

Structure-Activity Relationship of 7-Amine Substituted Pyrazolopyridines

While not a furopyridine, a study on pyrazolo[1,5-a]pyridine inhibitors of herpes simplex virus provides valuable insights into the SAR of 7-amino substitutions, which can be extrapolated to the furopyridine scaffold.[6] The study found that non-polar amine substituents at the C7 position were preferred for optimal antiviral activity.

This comparative guide illustrates the therapeutic potential of furopyridine derivatives and highlights the importance of the substitution pattern in determining their biological activity. Further systematic studies focusing on the 7-position of the furopyridine core are warranted to fully elucidate the SAR and guide the design of more potent and selective drug candidates.

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